Dual Pharmacological Activity: Lemidosul vs. Single-Indication Loop Diuretics
Unlike conventional loop diuretics such as Furosemide or Bumetanide, Lemidosul is documented to possess both loop diuretic activity [1] and anti-trypanosomal properties . This dual activity is a qualitative differentiator for research programs screening for multi-target ligands. However, no quantitative data (e.g., IC50 values) for its antitrypanosomal activity has been found in the public domain to compare it against a known antiparasitic standard. The observation that CADD methods are proposed to further optimize its antitrypanosomal performance suggests baseline activity is present, but the magnitude of this activity is not quantified .
| Evidence Dimension | Pharmacological Activity Profile |
|---|---|
| Target Compound Data | Loop diuretic + Anti-trypanosomal (reported) |
| Comparator Or Baseline | Furosemide, Bumetanide |
| Quantified Difference | Qualitative only |
| Conditions | N/A |
Why This Matters
This matters for scientific selection because it identifies Lemidosul as a unique tool compound for exploring polypharmacology or as a starting scaffold for antiparasitic drug discovery, a purpose for which standard diuretics are unsuitable.
- [1] Justia Patents. Ortho-aminomethylphenol compounds. US Patent 4709095. 1987. View Source
